Cas no 827306-44-5 (Phenol, 2-[[[(1R)-1-cyclohexylethyl]imino]methyl]-6-(1,1-dimethylethyl)-)
827306-44-5 structure
Product Name:Phenol, 2-[[[(1R)-1-cyclohexylethyl]imino]methyl]-6-(1,1-dimethylethyl)-
CAS-nummer:827306-44-5
MF:C19H29NO
MW:287.439665555954
CID:685309
PubChem ID:136235182
Update Time:2025-04-19
Phenol, 2-[[[(1R)-1-cyclohexylethyl]imino]methyl]-6-(1,1-dimethylethyl)- Chemische en fysische eigenschappen
Naam en identificatie
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- Phenol, 2-[[[(1R)-1-cyclohexylethyl]imino]methyl]-6-(1,1-dimethylethyl)-
- 2-tert-butyl-6-[[[(1R)-1-cyclohexylethyl]amino]methylidene]cyclohexa-2,4-dien-1-one
- 827306-44-5
- 2-tert-Butyl-6-({[(1R)-1-cyclohexylethyl]amino}methylidene)cyclohexa-2,4-dien-1-one
- DTXSID30836935
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- Inchi: 1S/C19H29NO/c1-14(15-9-6-5-7-10-15)20-13-16-11-8-12-17(18(16)21)19(2,3)4/h8,11-15,21H,5-7,9-10H2,1-4H3/b20-13+/t14-/m1/s1
- InChI-sleutel: CBIKXFURCDBJAR-GNUZOCDUSA-N
- LACHT: OC1C(=CC=CC=1C(C)(C)C)/C=N/[C@H](C)C1CCCCC1
Berekende eigenschappen
- Exacte massa: 287.224914549g/mol
- Monoisotopische massa: 287.224914549g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 21
- Aantal draaibare bindingen: 4
- Complexiteit: 338
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 5.6
- Topologisch pooloppervlak: 32.6Ų
Phenol, 2-[[[(1R)-1-cyclohexylethyl]imino]methyl]-6-(1,1-dimethylethyl)- Gerelateerde literatuur
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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